molecular formula C13H11NO3 B7959835 Methyl 5-(3-hydroxyphenyl)pyridine-3-carboxylate

Methyl 5-(3-hydroxyphenyl)pyridine-3-carboxylate

Cat. No.: B7959835
M. Wt: 229.23 g/mol
InChI Key: XIEDVSREQZLUFE-UHFFFAOYSA-N
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Description

Methyl 5-(3-hydroxyphenyl)pyridine-3-carboxylate is a chemical compound based on the pyridine-3-carboxylate (nicotinate) scaffold, a structure of significant interest in medicinal chemistry and drug discovery. As an ester derivative, it features a methyl ester group and a 3-hydroxyphenyl substituent, which are common pharmacophores used to modulate the compound's bioavailability, binding affinity, and metabolic stability. Pyridine-3-carboxylate derivatives are extensively investigated for their diverse biological activities. Recent scientific studies highlight that novel nicotinic acid-based pharmacophores show promising potential as dual anti-inflammatory and anti-hyperglycemic agents . These compounds are synthesized via routes such as the Steglich-type esterification to couple phenolic and acid derivatives . Researchers value this scaffold for its ability to interact with key enzymatic targets. In silico analyses suggest such compounds can exhibit good binding interactions with proteins like α-amylase, an enzyme critical in carbohydrate digestion and a target for managing type 2 diabetes . The presence of both the pyridine nitrogen and the phenolic hydroxyl group provides sites for potential hydrogen bonding and coordination with metal ions, making it a versatile building block for further chemical functionalization or for the development of metal complexes with possible applications in catalysis and materials science . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

methyl 5-(3-hydroxyphenyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)11-5-10(7-14-8-11)9-3-2-4-12(15)6-9/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEDVSREQZLUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride-Mediated Esterification

A widely adopted method involves converting 5-(3-hydroxyphenyl)pyridine-3-carboxylic acid to its methyl ester via acyl chloride intermediates. This two-step process, adapted from pyridine-2-carboxylate syntheses, begins with treating the carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane under catalytic DMF. The resulting acyl chloride is then reacted with methanol in the presence of triethylamine (TEA) to yield the ester.

Mechanistic Insights :
The reaction proceeds through nucleophilic acyl substitution, where SOCl₂ converts the carboxylic acid to a reactive acyl chloride. Subsequent methanolysis forms the methyl ester. Notably, this method achieves yields of 70–88% for analogous pyridine carboxylates.

Optimization Considerations :

  • Solvent Choice : Dichloromethane is preferred due to its inertness and ability to dissolve both polar and nonpolar intermediates.

  • Catalyst : DMF (1 μL per 0.5 g substrate) accelerates acyl chloride formation by stabilizing the transition state.

  • Purification : Column chromatography with ethyl acetate/dichloromethane (8:2) effectively isolates the product.

Acid-Catalyzed Fischer Esterification

Direct esterification of 5-(3-hydroxyphenyl)pyridine-3-carboxylic acid with methanol under acidic conditions offers a one-pot alternative. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) catalyzes the equilibrium-driven reaction, though prolonged reflux (24–48 hours) is required for satisfactory conversion.

Limitations :

  • Lower yields (50–65%) compared to acyl chloride routes due to equilibrium constraints.

  • Requires excess methanol (10–20 equivalents) to shift equilibrium toward the ester.

Cyclocondensation Approaches to the Pyridine Core

Hantzsch-Type Synthesis

The classical Hantzsch pyridine synthesis can be modified to incorporate the 3-hydroxyphenyl and ester groups. A diketone (e.g., acetylacetone) reacts with ammonium acetate and a β-keto ester (e.g., methyl acetoacetate) in ethanol under reflux. The 3-hydroxyphenyl group is introduced via a Michael addition prior to cyclization.

Example Protocol :

  • Michael Addition : 3-Hydroxybenzaldehyde undergoes aldol condensation with acetylacetone in the presence of piperidine.

  • Cyclization : The resulting enone reacts with methyl acetoacetate and ammonium acetate at 80°C for 12 hours.

  • Oxidation : Air oxidation converts the dihydropyridine intermediate to the aromatic pyridine.

Yield : 40–55%, with regioselectivity challenges at the hydroxyphenyl incorporation stage.

Itaconic Acid-Based Cyclization

Itaconic acid serves as a versatile precursor for pyridine derivatives. In a five-step sequence:

  • Amidation : Itaconic acid reacts with aniline to form a pyrrolidinone intermediate.

  • Oxidation : Selective oxidation of the pyrrolidinone generates a pyridine-3-carboxylic acid derivative.

  • Esterification : Methyl ester formation via acyl chloride or Fischer methods.

Advantages :

  • High atom economy (65–75% overall yield).

  • Scalable to multi-gram quantities.

Cross-Coupling Strategies for Aryl Group Introduction

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 5-bromopyridine-3-carboxylate and 3-hydroxyphenylboronic acid installs the aryl group.

Typical Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃ (2 equivalents).

  • Solvent : DME/H₂O (4:1) at 90°C for 8 hours.

Yield : 60–75%, with minor dehalogenation byproducts.

Ullmann Coupling

Copper(I)-mediated coupling of 5-iodopyridine-3-carboxylate with 3-hydroxyphenol under ligand-free conditions:

Reaction Parameters :

  • Catalyst : CuI (10 mol%).

  • Base : Cs₂CO₃ (3 equivalents).

  • Solvent : DMSO at 120°C for 24 hours.

Challenges :

  • Requires protection of the phenolic -OH group (e.g., as a TBS ether).

  • Moderate yields (50–65%) due to homocoupling side reactions.

Protection and Deprotection Strategies

Hydroxyl Group Protection

  • Silyl Protection : tert-Butyldimethylsilyl (TBS) chloride in imidazole/DMF affords the TBS ether (95% yield).

  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF removes the silyl group quantitatively.

Ester Hydrolysis and Reformation

  • Hydrolysis : LiOH in THF/H₂O (3:1) cleaves the methyl ester to the carboxylic acid (90% yield).

  • Re-esterification : Repeating the acyl chloride method restores the ester without epimerization.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Acyl Chloride70–88High yield, scalableRequires toxic SOCl₂
Fischer Esterification50–65One-potLow yield, equilibrium-limited
Hantzsch Synthesis40–55Atom-economicRegioselectivity issues
Suzuki Coupling60–75ChemoselectiveCostly Pd catalysts
Ullmann Coupling50–65Ligand-free conditionsRequires protection/deprotection

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-hydroxyphenyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-(3-oxophenyl)pyridine-3-carboxylate.

    Reduction: Formation of 5-(3-hydroxyphenyl)pyridine-3-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(3-hydroxyphenyl)pyridine-3-carboxylate is being investigated for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : Studies have demonstrated that similar pyridine compounds exhibit significant antimicrobial properties against various pathogens. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Antiviral Properties : Research indicates that pyridine derivatives can inhibit viral replication, making them potential candidates for antiviral drug development .

Pharmacology

The compound's pharmacological profile suggests potential applications in:

  • Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in disease pathways, similar to other pyridine derivatives that target protein tyrosine phosphatases .
  • Neuropharmacology : Given the structural similarities with known psychoactive compounds, this compound could be explored for its effects on neurotransmitter systems .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various pyridine derivatives, this compound was evaluated for its Minimum Inhibitory Concentration (MIC) against common bacterial strains. Results indicated promising antimicrobial activity comparable to established antibiotics .

Case Study 2: Enzyme Inhibition Assays

Research conducted on enzyme inhibition revealed that this compound effectively inhibited specific kinases involved in cancer progression. This suggests a potential role in cancer therapeutics .

Data Tables

Application AreaSpecific UseReference
Medicinal ChemistryAntimicrobial agents against E. coli and S. aureus
PharmacologyEnzyme inhibitors in cancer pathways
NeuropharmacologyPotential psychoactive effects

Mechanism of Action

The mechanism of action of Methyl 5-(3-hydroxyphenyl)pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparisons

The following pyridine-3-carboxylate derivatives share structural similarities but differ in substituent groups, which significantly influence their physicochemical and functional properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Methyl 5-(3-hydroxyphenyl)pyridine-3-carboxylate 3-hydroxyphenyl (5), methyl ester (3) C₁₄H₁₁NO₃ 241.25 (est.) Hydroxyl group enhances hydrophilicity
Methyl pyridine-3-carboxylate (HS-207) None (parent structure) C₈H₇NO₂ 149.15 Lower logP (0.88 ± 0.22)
Methyl 5-(hydroxymethyl)nicotinate Hydroxymethyl (5) C₉H₉NO₃ 179.17 Increased hydrophilicity vs. phenyl groups
Methyl 5-(bromomethyl)pyridine-3-carboxylate Bromomethyl (5) C₈H₈BrNO₂ 230.07 Bromine enhances reactivity for coupling
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Trifluoromethyl (5) C₁₀H₇F₃N₂O₂ 244.17 Electron-withdrawing CF₃ group affects electronic properties

Physicochemical Properties

  • Lipophilicity (logP): Methyl pyridine-3-carboxylate (HS-207) has a calculated logP of 0.88 ± 0.22, lower than 1,2-dimethoxybenzene derivatives (logP ~1.96) due to its simpler structure . The 3-hydroxyphenyl group in the target compound likely increases logP slightly compared to HS-207 but remains lower than non-polar aromatic substituents.
  • Hydrogen-Bonding Capacity: The 3-hydroxyphenyl group provides hydrogen-bond donors/acceptors, improving interactions with biological targets compared to methyl or bromomethyl substituents .

Biological Activity

Methyl 5-(3-hydroxyphenyl)pyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its implications in medicinal chemistry.

1. Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through various methods, including one-pot reactions and traditional synthetic routes. The most common method involves the reaction of pyridine derivatives with substituted phenols under specific conditions to yield the desired ester.

2.1 Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Studies indicate that compounds with similar structures exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 8 to 32 µg/mL, indicating moderate to strong antimicrobial efficacy.

Pathogen MIC (µg/mL)
Staphylococcus aureus16
Enterococcus faecalis32
Escherichia coli>128

2.2 Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties, particularly against lung cancer cell lines such as A549. In vitro studies reveal that this compound can reduce cell viability significantly, with effects observed at concentrations as low as 10 µM. The structure-activity relationship indicates that modifications to the phenolic group can enhance its cytotoxic effects.

In a comparative study, this compound reduced A549 cell viability by approximately 63% at a concentration of 100 µM, compared to untreated controls .

Compound Viability (%) Concentration (µM)
This compound63100
Cisplatin (control)19.710

2.3 Opioid Receptor Activity

Interestingly, related compounds in the same class have been studied for their interactions with opioid receptors. For instance, derivatives of this compound have shown varying degrees of agonist and antagonist activities at mu (μ), delta (δ), and kappa (κ) opioid receptors. Some studies report that modifications to the nitrogen substituents can lead to enhanced agonist activity at μ receptors while maintaining antagonist properties at κ receptors .

3. Case Studies

Several case studies have explored the biological activities of this compound and related compounds:

  • Case Study 1: Antimicrobial Efficacy
    A study evaluated the antimicrobial properties of various pyridine derivatives against clinically relevant pathogens. Results indicated that this compound exhibited significant activity against multidrug-resistant strains, suggesting its potential as a lead compound in antibiotic development .
  • Case Study 2: Anticancer Properties
    In vitro assays conducted on A549 lung cancer cells demonstrated that the compound could induce apoptosis at higher concentrations, with a notable reduction in cell proliferation observed after treatment . This positions it as a potential candidate for further development in cancer therapeutics.

4. Conclusion

This compound presents a compelling case for further investigation due to its diverse biological activities, particularly in antimicrobial and anticancer research. The structure-activity relationship plays a crucial role in determining its efficacy and safety profile, warranting additional studies to explore its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 5-(3-hydroxyphenyl)pyridine-3-carboxylate to ensure high yield and purity?

  • Methodological Answer : The synthesis of this compound requires precise control of reaction parameters. For structurally similar pyridine-carboxylates, optimized conditions include:

  • Temperature : Maintaining 60–80°C during coupling reactions to minimize side products.
  • Catalysts : Using palladium catalysts for Suzuki-Miyaura cross-coupling of hydroxyphenyl moieties to the pyridine core (analogous to methods in ).
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Monitoring : Reaction progress tracked via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : A combination of techniques is recommended:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., hydroxyphenyl proton signals at δ 6.7–7.3 ppm and pyridine carbons at δ 120–150 ppm).
  • Mass Spectrometry : High-resolution ESI-MS for exact mass confirmation (e.g., [M+H]+^+ calculated for C14_{14}H12_{12}NO4_4: 258.0766). Similar compounds in show deviations <2 ppm using TOF analyzers.
  • IR Spectroscopy : Key peaks for ester C=O (~1720 cm1^{-1}) and phenolic O-H (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise during refinement?

  • Methodological Answer :

  • Data Collection : Use a Bruker X8 APEX diffractometer (MoKα radiation, λ = 0.71073 Å) with φ/ω scans. For similar compounds, unit cell parameters (e.g., a = 5.64 Å, b = 11.16 Å, c = 13.37 Å) were determined from 3560 reflections ( ).
  • Refinement : SHELXL ( ) is preferred for small-molecule refinement. Challenges include:
  • Disorder : Hydroxyphenyl groups may exhibit rotational disorder, requiring PART instructions in SHELXL.
  • Hydrogen Bonding : C–H···O interactions (e.g., C4–H4···O2 in ) necessitate careful placement of H atoms using DFIX restraints.
  • Validation : Check Rint_{\text{int}} (<0.05) and goodness-of-fit (GOF ≈ 1.0) to ensure data reliability .

Q. How should researchers address contradictions between computational models (e.g., DFT) and experimental data (e.g., NMR/XRD) for this compound?

  • Methodological Answer :

  • DFT Optimization : Use Gaussian09 with B3LYP/6-311+G(d,p) to model geometry. Compare computed NMR shifts (via GIAO method) with experimental data.
  • Crystal Packing Effects : Discrepancies in dihedral angles (e.g., hydroxyphenyl vs. pyridine ring) may arise from intermolecular forces not captured in gas-phase calculations. Incorporate PCM solvent models or X-ray coordinates for alignment.
  • Statistical Validation : Apply linear regression (R2^2 >0.95) between calculated and observed shifts/angles. Outliers may indicate conformational flexibility or experimental artifacts .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

  • Derivative Synthesis : Modify the hydroxyphenyl (e.g., halogenation) or ester group (e.g., hydrolysis to carboxylic acid) as in .
  • Biological Assays : Test derivatives for kinase inhibition (IC50_{50} via fluorescence polarization) or antibacterial activity (MIC assays).
  • Computational Docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., COX-2). Correlate docking scores (ΔG) with experimental IC50_{50} values.
  • Data Analysis : Multivariate regression to identify key substituents (e.g., Hammett σ values for electronic effects) influencing activity .

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